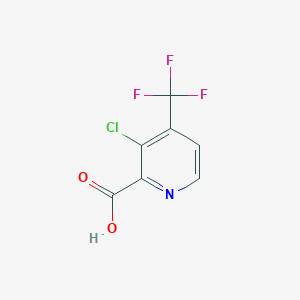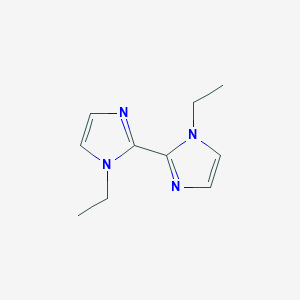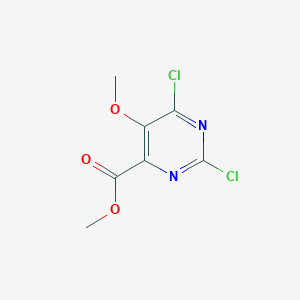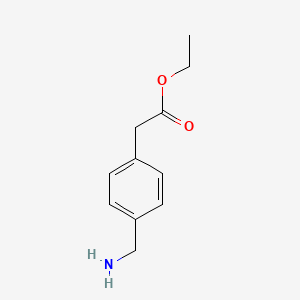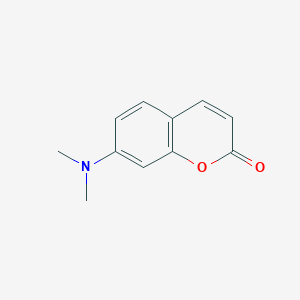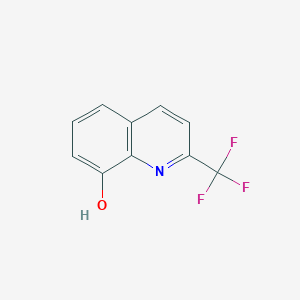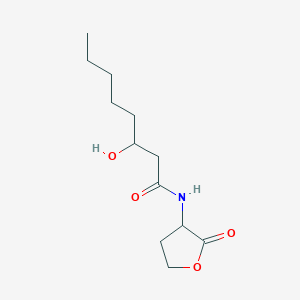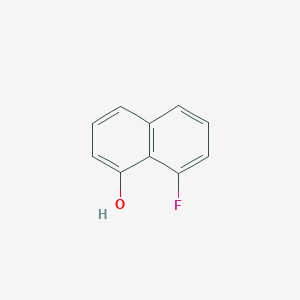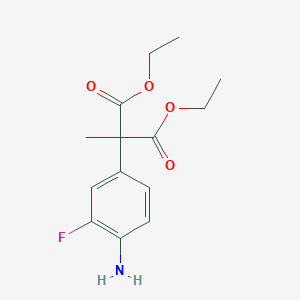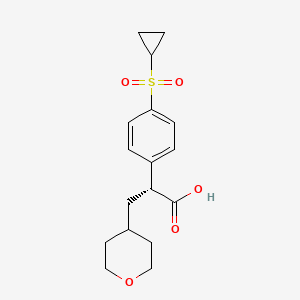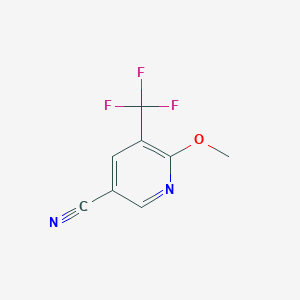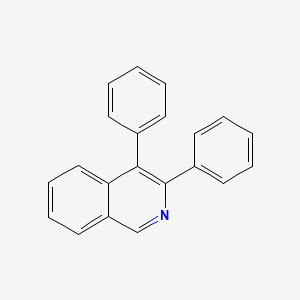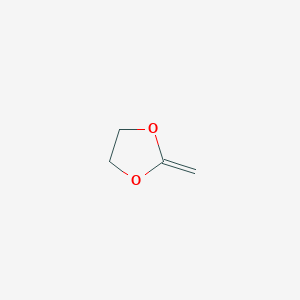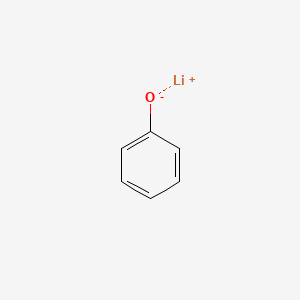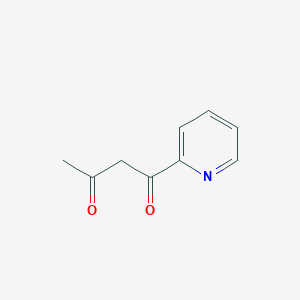
1-(Pyridin-2-yl)butane-1,3-dione
概要
説明
1-(Pyridin-2-yl)butane-1,3-dione, also known as Pyridine-2-one or P2O, is an important organic compound with a wide range of applications in the fields of organic synthesis and scientific research. It is a colorless, crystalline solid with a pungent odor, and is soluble in organic solvents, such as alcohols, ethers, and chloroform. P2O is an important intermediate in the synthesis of many organic compounds, and its unique properties make it suitable for a variety of scientific research applications.
科学的研究の応用
Synthesis and Reactions
- Derivative Synthesis: 1-(Pyridin-2-yl)butane-1,3-dione has been used in synthesizing various derivatives. For instance, the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide under solvent-free conditions led to the creation of pyridine-2(1H)thione/one derivatives, which were further reacted to produce 2-S/O-alkyl pyridine derivatives, contributing to the synthesis of various compounds like thieno[2,3-b]pyridine and pyrazolopyridine (Rateb, 2011).
Sensor Applications
- Optical Sensing Structures: A study highlighted the generation of novel optical sensing structures through lanthanide coordination using a polymeric-based ternary europium (III) complex system. This included 4,4,4-trifluoro-1-(naphthalen-2-yl)butane-1,3-dione and showed potential in sensor applications (Li et al., 2019).
Computational Chemistry
- DFT Studies: Density Functional Theory (DFT) calculations have been conducted on compounds like 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione to understand their tautomeric preferences in various solvents. This type of study is crucial for predicting the behavior of such molecules in different environments (Dobosz, Gawinecki, & Ośmiałowski, 2010).
NMR and DFT Studies
- Tautomerism and Conformation Analysis: The tautomerism and conformations of 1-(n-pyridinyl)butane-1,3-diones have been investigated using DFT calculations and NMR spectroscopy. This research provides insights into the chemical shifts and hydrogen bonding of these compounds (Hansen, Darugar, Vakili, & Kamounah, 2023).
Pharmaceutical Chemistry
- Antimicrobial Activity: Studies have explored the synthesis of certain derivatives using 1-(Pyridin-2-yl)butane-1,3-dione and evaluated their antimicrobial activities. This research is significant in the development of new pharmaceutical compounds (Chate, Ghotekar, Bhagat, & Gill, 2013).
特性
IUPAC Name |
1-pyridin-2-ylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)6-9(12)8-4-2-3-5-10-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPDXFCMHFRNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30507537 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-yl)butane-1,3-dione | |
CAS RN |
40614-52-6 | |
| Record name | 1-(Pyridin-2-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30507537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)butane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


